3-(3-chlorophenyl)-3-{[4-methoxy-2-(methylthio)benzoyl]amino}propanoic acid
Overview
Description
3-(3-chlorophenyl)-3-{[4-methoxy-2-(methylthio)benzoyl]amino}propanoic acid, also known as CMMP, is a chemical compound that has been studied for its potential applications in scientific research.
Scientific Research Applications
3-(3-chlorophenyl)-3-{[4-methoxy-2-(methylthio)benzoyl]amino}propanoic acid has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-3-{[4-methoxy-2-(methylthio)benzoyl]amino}propanoic acid is not fully understood, but it is believed to inhibit the activity of enzymes involved in cancer cell growth and proliferation. Specifically, 3-(3-chlorophenyl)-3-{[4-methoxy-2-(methylthio)benzoyl]amino}propanoic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDAC activity, 3-(3-chlorophenyl)-3-{[4-methoxy-2-(methylthio)benzoyl]amino}propanoic acid may prevent the expression of genes that promote cancer cell growth and proliferation.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-3-{[4-methoxy-2-(methylthio)benzoyl]amino}propanoic acid has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting cancer cell growth, it has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is necessary for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(3-chlorophenyl)-3-{[4-methoxy-2-(methylthio)benzoyl]amino}propanoic acid in lab experiments is its specificity for HDAC inhibition. Unlike other HDAC inhibitors that may also inhibit other enzymes, 3-(3-chlorophenyl)-3-{[4-methoxy-2-(methylthio)benzoyl]amino}propanoic acid has been shown to selectively inhibit HDAC activity. However, one limitation of using 3-(3-chlorophenyl)-3-{[4-methoxy-2-(methylthio)benzoyl]amino}propanoic acid in lab experiments is its relatively low solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 3-(3-chlorophenyl)-3-{[4-methoxy-2-(methylthio)benzoyl]amino}propanoic acid. One area of interest is the development of new cancer therapies based on 3-(3-chlorophenyl)-3-{[4-methoxy-2-(methylthio)benzoyl]amino}propanoic acid and other HDAC inhibitors. Additionally, further research is needed to fully understand the mechanism of action of 3-(3-chlorophenyl)-3-{[4-methoxy-2-(methylthio)benzoyl]amino}propanoic acid and its effects on other cellular processes. Finally, research is needed to explore the potential applications of 3-(3-chlorophenyl)-3-{[4-methoxy-2-(methylthio)benzoyl]amino}propanoic acid in other areas of scientific research, such as neurodegenerative diseases and inflammation.
properties
IUPAC Name |
3-(3-chlorophenyl)-3-[(4-methoxy-2-methylsulfanylbenzoyl)amino]propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4S/c1-24-13-6-7-14(16(9-13)25-2)18(23)20-15(10-17(21)22)11-4-3-5-12(19)8-11/h3-9,15H,10H2,1-2H3,(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUGFXYYSPAULM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC(CC(=O)O)C2=CC(=CC=C2)Cl)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-3-({[4-methoxy-2-(methylsulfanyl)phenyl]carbonyl}amino)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.